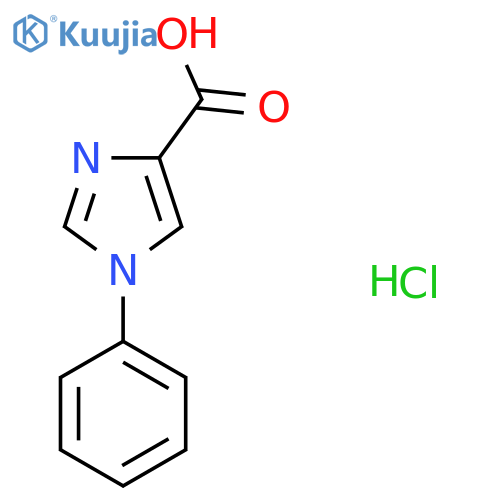

Cas no 1955494-28-6 (1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)

1955494-28-6 structure

商品名:1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

CAS番号:1955494-28-6

MF:C10H9ClN2O2

メガワット:224.643661260605

MDL:MFCD29991491

CID:4631137

PubChem ID:122156806

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

- Z2469606460

-

- MDL: MFCD29991491

- インチ: 1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H

- InChIKey: NOOIYDZLZNGSOV-UHFFFAOYSA-N

- ほほえんだ: Cl.OC(C1=CN(C=N1)C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 214

- トポロジー分子極性表面積: 55.1

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-264591-0.05g |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95.0% | 0.05g |

$24.0 | 2025-02-20 | |

| Enamine | EN300-264591-2.5g |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95.0% | 2.5g |

$224.0 | 2025-02-20 | |

| Enamine | EN300-264591-1g |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 1g |

$428.0 | 2023-09-14 | |

| A2B Chem LLC | AW46760-2.5g |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 2.5g |

$918.00 | 2024-04-20 | |

| A2B Chem LLC | AW46760-10g |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 10g |

$1971.00 | 2024-04-20 | |

| A2B Chem LLC | AW46760-1g |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 1g |

$486.00 | 2024-04-20 | |

| A2B Chem LLC | AW46760-5g |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 5g |

$1341.00 | 2024-04-20 | |

| A2B Chem LLC | AW46760-500mg |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 500mg |

$372.00 | 2024-04-20 | |

| 1PlusChem | 1P01C688-50mg |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 50mg |

$158.00 | 2024-06-17 | |

| 1PlusChem | 1P01C688-250mg |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride |

1955494-28-6 | 95% | 250mg |

$267.00 | 2024-06-17 |

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

1955494-28-6 (1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1955494-28-6)1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

清らかである:99%

はかる:1g

価格 ($):473.0